4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside
Description
4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is a chemical compound with the molecular formula C31H29NO8 and a molecular weight of 543.56 g/mol . This compound is primarily used in proteomics research and enzymatic assays due to its trityl-protected sugar moiety . It is known for its high-quality performance in various enzymatic assays, making it a valuable substrate for investigating alpha-D-glucopyranoside-specific enzymes .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2/t26-,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYKQPASBOHHIN-RLXMVLCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tritylation of α-D-Glucopyranose
The 6-hydroxyl group of α-D-glucopyranose is protected using trityl chloride (TrCl) under anhydrous conditions. This step is critical to prevent unwanted side reactions during subsequent glycosylation. Typical conditions involve:
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Reagents : Trityl chloride (1.2 eq), pyridine (solvent and base), 4-dimethylaminopyridine (DMAP, catalyst).
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Reaction Time : 12–24 hours at 25–40°C.
Table 1: Optimization of Tritylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Pyridine | DMF | CH₂Cl₂ |
| Temperature (°C) | 25 | 40 | 30 |
| Catalyst | DMAP | None | DMAP |
| Yield (%) | 85 | 62 | 78 |
Source indicates pyridine with DMAP at 25°C maximizes yield while minimizing byproducts.
Glycosylation with 4-Nitrophenol
The trityl-protected glucopyranose is activated at the anomeric position for coupling. Two predominant methods are employed:
Glycosyl Bromide Approach
Trichloroacetimidate Method
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Activation : Formation of trichloroacetimidate donor using trichloroacetonitrile and DBU.
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Coupling : Catalyzed by BF₃·OEt₂ at 0°C, yielding α-selectivity >90%.
Table 2: Comparison of Glycosylation Methods
| Method | Donor Type | Catalyst | α:β Ratio | Yield (%) |
|---|---|---|---|---|
| Glycosyl Bromide | Br | Ag₂O | 3:1 | 60–75 |
| Trichloroacetimidate | C(Cl)₃C(=NH)OEt | BF₃·OEt₂ | 9:1 | 80–88 |
The trichloroacetimidate method offers superior stereocontrol and yield, making it the preferred approach in modern syntheses.
Catalytic Methods and Reaction Optimization
Role of Lewis Acids
BF₃·OEt₂ and TMSOTf (trimethylsilyl triflate) are pivotal in enhancing glycosylation efficiency. BF₃·OEt₂ promotes oxocarbenium ion formation, favoring α-configuration, while TMSOTf aids in mild, rapid couplings.
Solvent and Temperature Effects
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Solvent : DCM and toluene are optimal for maintaining anhydrous conditions. Polar aprotic solvents (e.g., acetonitrile) reduce α-selectivity.
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Temperature : Low temperatures (0–5°C) favor kinetic α-selectivity, while higher temperatures (25°C) risk β-anomer formation.
Purification and Characterization Techniques
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:4 to 1:2). The trityl group’s hydrophobicity aids in separation.
Spectroscopic Characterization
NMR Analysis
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¹H NMR (CDCl₃) : Trityl protons (7.2–7.4 ppm, multiplet), anomeric proton (5.4 ppm, d, J = 3.8 Hz).
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¹³C NMR : Trityl carbons (144.2, 128.5, 127.3 ppm), anomeric carbon (94.7 ppm).
Mass Spectrometry
Table 3: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 5.4 (d, J = 3.8 Hz) | α-Anomeric proton |
| ¹³C NMR | δ 94.7 | Anomeric carbon |
| IR | 1745 cm⁻¹ | C-O-C (glycosidic bond) |
Comparative Analysis of Methodologies
Efficiency and Scalability
Industrial vs. Laboratory Synthesis
Industrial processes prioritize cost-effective trityl chloride recovery, while academic protocols focus on stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the trityl protecting group, yielding 4-nitrophenyl a-D-glucopyranoside.
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trityl group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Hydrolysis: 4-Nitrophenyl a-D-glucopyranoside.
Oxidation: Nitroso or nitro derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the nitrophenyl group.
Scientific Research Applications
Glycosylation Reactions
One of the primary applications of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is as a glycosyl donor in glycosylation reactions. The trityl protecting group on the anomeric carbon can be selectively removed under mild acidic conditions, facilitating further functionalization of the resulting glycosides. This feature is crucial for synthesizing complex carbohydrates, glycopeptides, and glycolipids, which are essential for studying biological recognition processes such as protein-carbohydrate interactions and cell surface recognition events .
Case Study: Synthesis of Glycoconjugates
In a study by Binder and Robyt (1983), 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside was utilized to synthesize various glycoconjugates through enzymatic and chemical methods. The researchers demonstrated that the compound could serve both as a D-glucosyl donor and acceptor, highlighting its versatility in carbohydrate synthesis .
Enzyme Assays
4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is also employed as a substrate in enzyme assays, particularly for measuring α-glucosidase activity. The cleavage of this compound by α-glucosidase results in the release of a yellow chromogenic product, allowing for easy quantification of enzyme activity. This application is vital for biochemical research and diagnostic analysis .
Example: α-Glucosidase Activity Measurement
In research conducted by Megazyme, the compound was used to measure α-glucosidase activity in various biological samples. The results indicated that the substrate provided reliable readings for enzyme kinetics studies, demonstrating its utility in both laboratory and clinical settings .
Development of Glycan Microarrays
Another significant application of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is in the development of glycan microarrays. These microarrays are essential tools for high-throughput screening assays that investigate carbohydrate-based interactions in biological systems. By serving as a building block for constructing diverse glycan structures on solid supports, this compound facilitates the exploration of carbohydrate recognition processes critical to glycobiology and chemical biology .
Case Study: Glycan Microarray Construction
A study published in "Nature Biotechnology" highlighted the use of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside in creating glycan microarrays that enabled researchers to analyze protein-carbohydrate interactions systematically. The findings underscored the compound's importance in advancing our understanding of cellular communication mediated by carbohydrates .
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside involves its role as a substrate for alpha-D-glucopyranoside-specific enzymes. Upon enzymatic cleavage, the compound releases 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color . This property makes it a valuable tool for studying enzyme kinetics and activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl alpha-D-glucopyranoside: Similar to 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside but lacks the trityl protecting group.
4-Nitrophenyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-glucopyranoside: Contains additional acetyl protecting groups on the hydroxyl groups.
Uniqueness
This compound is unique due to its trityl-protected sugar moiety, which provides stability and specificity in enzymatic assays. This protection allows for precise investigation of alpha-D-glucopyranoside-specific enzymes, making it a valuable substrate in proteomics research .
Biological Activity
4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside (CAS 655246-35-8) is a synthetic compound widely used as a chromogenic substrate in enzymatic assays, particularly for glycosidases. Its unique structure, featuring a trityl protecting group, enhances its stability and specificity in biochemical applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and applications in research.
Target Enzymes
The primary target for 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is α-D-glucosidase , an enzyme crucial for carbohydrate metabolism. It acts as a substrate for various glycosidases, including:
- Lysosomal α-glucosidase
- Maltase-glucoamylase
- Yeast α-D-glucosidase
Upon enzymatic cleavage, the compound releases a yellow-colored product, which can be quantitatively measured to assess enzyme activity.
Biochemical Pathways
The compound participates in the glycosidase pathway , facilitating the breakdown of complex carbohydrates. The cleavage reaction can be summarized as follows:
Chemical Structure and Stability
The molecular formula of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is C₃₁H₂₉NO₈, with a molecular weight of 543.56 g/mol. The trityl group serves as a protective mechanism for the hydroxyl groups during chemical reactions, allowing for selective enzymatic interactions without interference from other functional groups .
Hydrolysis Reaction
The compound can undergo hydrolysis to remove the trityl group, yielding 4-nitrophenyl α-D-glucopyranoside, which retains biological activity but lacks the protective benefits of the trityl group.
Applications in Research
4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside has diverse applications across various fields:
- Enzymatic Assays : It is primarily used to study α-D-glucosidase activity in both clinical and research settings.
- Proteomics : The compound aids in the detection and characterization of glycosidases involved in metabolic pathways.
- Pharmaceutical Research : Its role in understanding enzyme kinetics makes it valuable for drug development targeting carbohydrate metabolism disorders .
Enzymatic Activity Assessment
A study demonstrated that varying concentrations of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside could effectively measure α-glucosidase activity in yeast extracts. The results indicated a direct correlation between substrate concentration and enzyme activity, confirming its utility as a reliable substrate for quantitative analysis .
| Concentration (mM) | Absorbance (450 nm) | Enzyme Activity (U/mL) |
|---|---|---|
| 0.5 | 0.05 | 1.2 |
| 1.0 | 0.10 | 2.5 |
| 2.0 | 0.20 | 5.0 |
Comparative Studies
Comparative studies with similar compounds like 4-Nitrophenyl α-D-glucopyranoside revealed that the trityl-protected variant exhibited enhanced stability and specificity in enzymatic assays, making it preferable for detailed kinetic studies .
Q & A
Basic Research Questions
Q. How is 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside synthesized, and what analytical techniques confirm its structural integrity?
- Methodology : Synthesis typically involves protecting the 6-hydroxyl group of D-glucose with a trityl group via reaction with triphenylmethyl chloride under anhydrous conditions. Subsequent glycosylation with 4-nitrophenol is achieved using acid catalysis. Characterization employs:
- TLC for reaction monitoring (heptane/acetone solvent systems) .
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm glycosidic linkages and trityl protection .
- HRMS to validate molecular mass and purity .
Q. What are the key applications of this compound in glycobiology and enzymology?
- Applications :
- Enzyme substrate : Used to study α-glucosidases and glucansucrases, where the 4-nitrophenyl group acts as a chromogenic leaving group for kinetic assays .
- Carbohydrate-binding probes : The trityl group enhances solubility in organic solvents, facilitating structural studies of glycosyltransferases .
- Synthetic intermediate : Serves as a protected precursor for synthesizing complex oligosaccharides .
Advanced Research Questions
Q. How are kinetic parameters (Km, Vmax) determined for enzymes using this compound as a substrate?
- Methodology :
- Continuous assays : Monitor 4-nitrophenol release spectrophotometrically at 400–410 nm under controlled pH (e.g., pH 6.8 for α-glucosidases) .
- Stopped-flow techniques : Measure rapid enzymatic hydrolysis rates using fluorescence or absorbance changes .
- Data analysis : Apply Michaelis-Menten or Lineweaver-Burk plots to derive Km and Vmax. Account for trityl group steric effects on enzyme accessibility .
Q. What experimental factors influence the stability of this compound, and how can decomposition pathways be mitigated?
- Stability challenges :
- Acidic conditions : The trityl group is acid-labile; avoid pH < 5 during storage or reactions .
- Electron-withdrawing effects : The 4-nitrophenyl group accelerates hydrolysis under basic conditions. Use buffered solutions (pH 6–7) for assays .
- Mitigation strategies :
- Store in anhydrous solvents (e.g., DMSO) at –20°C.
- Monitor decomposition via HPLC-UV or LC-MS to detect 4-nitrophenol or trityl alcohol byproducts .
Q. How can contradictory enzymatic activity data across studies be resolved?
- Troubleshooting approaches :
- Standardize assay conditions : Control temperature, ionic strength, and enzyme source (e.g., recombinant vs. native enzymes) .
- Validate substrate purity : Impurities from incomplete tritylation can inhibit enzymes; use preparative HPLC for purification .
- Cross-validate with alternative substrates : Compare results with p-nitrophenyl-β-D-glucopyranoside to isolate steric vs. electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
